Cas no 898785-68-7 (3'-Bromo-3-(1,3-dioxan-2-yl)propiophenone)

3'-Bromo-3-(1,3-dioxan-2-yl)propiophenone is a brominated aromatic ketone derivative featuring a 1,3-dioxane moiety, which enhances its utility as a versatile synthetic intermediate. The presence of the bromine substituent at the 3'-position offers selective reactivity for further functionalization via cross-coupling or nucleophilic substitution reactions. The 1,3-dioxane group provides stability while allowing for controlled deprotection under mild conditions, making it valuable in multi-step organic syntheses. This compound is particularly useful in pharmaceutical and agrochemical research, where its structural features enable the construction of complex molecules. Its well-defined reactivity profile and compatibility with diverse reaction conditions make it a reliable choice for advanced synthetic applications.
3'-Bromo-3-(1,3-dioxan-2-yl)propiophenone structure
898785-68-7 structure
Product Name:3'-Bromo-3-(1,3-dioxan-2-yl)propiophenone
CAS No:898785-68-7
MF:C13H15BrO3
MW:299.160403490067
CID:870810
PubChem ID:24727811
Update Time:2025-05-28

3'-Bromo-3-(1,3-dioxan-2-yl)propiophenone Chemical and Physical Properties

Names and Identifiers

    • 1-(3-bromophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
    • 3'-BROMO-3-(1,3-DIOXAN-2-YL)PROPIOPHENONE
    • DTXSID00645910
    • 898785-68-7
    • AKOS016023284
    • MFCD02261792
    • 3'-Bromo-3-(1,3-dioxan-2-yl)propiophenone
    • MDL: MFCD02261792
    • Inchi: 1S/C13H15BrO3/c14-11-4-1-3-10(9-11)12(15)5-6-13-16-7-2-8-17-13/h1,3-4,9,13H,2,5-8H2
    • InChI Key: NCLLIUUWESDHTC-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1)C(CCC1OCCCO1)=O

Computed Properties

  • Exact Mass: 298.02046g/mol
  • Monoisotopic Mass: 298.02046g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 35.5Ų

3'-Bromo-3-(1,3-dioxan-2-yl)propiophenone Pricemore >>

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